(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
Molecular Formula |
C25H18ClN3O3S |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H18ClN3O3S/c1-31-21-12-17(10-11-20(21)32-15-16-6-3-2-4-7-16)13-22-24(30)29-25(33-22)27-23(28-29)18-8-5-9-19(26)14-18/h2-14H,15H2,1H3/b22-13- |
InChI Key |
NWQPSQCWUVTKTI-XKZIYDEJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
One-Pot Acid-Catalyzed Condensation
This method employs acetic acid/sodium acetate as a catalyst system, enabling high regioselectivity and reduced reaction time.
Procedure:
-
Reactants :
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Conditions : Reflux at 110°C for 6–8 hours under nitrogen.
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Workup : Cool, precipitate with ice-water, filter, and wash with ethanol.
Characterization Data:
| Parameter | Value |
|---|---|
| Melting Point | 218–220°C |
| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, CH=N), 7.45–6.85 (m, 12H, Ar-H) |
| LC-MS (m/z) | 504.1 [M+H]⁺ |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yield.
Procedure:
Advantages:
-
5-fold reduction in reaction time.
-
Minimal side products due to controlled heating.
Stepwise Synthesis via Intermediate Isolation
For large-scale production, intermediate isolation ensures higher purity.
Steps:
-
Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde :
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Thiazolo-Triazole Core Preparation :
-
Condensation :
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React intermediates in ethanol with piperidine (5 mol%) → reflux 12 hours → yield 68%.
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Critical Reaction Parameters
Stereochemical Control
The Z-configuration of the benzylidene moiety is critical for biological activity. Key factors:
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Acidic Conditions : Stabilize the transition state for Z-selectivity.
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Bulkier Substituents : 3-Chlorophenyl group minimizes E-isomer formation.
Industrial-Scale Considerations
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Continuous Flow Reactors : Improve heat transfer and reduce batch variability.
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Green Chemistry : Replacement of acetic acid with biodegradable ionic liquids under investigation.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low Solubility of Intermediates | Use DMF/THF mixtures. |
| Isomer Separation | HPLC with C18 columns. |
Analytical Validation
Recent Advances (2020–2025)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the benzylidene moiety, converting it to a single bond and forming a saturated derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This article will explore its applications, including its biological activities, synthesis methods, and relevant case studies.
Antitumor Activity
Research has indicated that compounds with similar thiazolo-triazole structures exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative of this compound demonstrated potent activity against breast cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to possess broad-spectrum antimicrobial activity. Preliminary studies have reported that this compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes. For example, it has been studied as a potential inhibitor of protein-tyrosine phosphatases, which play crucial roles in cellular signaling and cancer progression. This inhibition could lead to novel therapeutic strategies for diseases characterized by dysregulated tyrosine phosphorylation .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of related thiazolo-triazole compounds. The researchers synthesized various derivatives and tested their efficacy against multiple cancer cell lines. One derivative exhibited a half-maximal inhibitory concentration (IC50) value significantly lower than standard chemotherapeutics, indicating superior potency .
Case Study 2: Antimicrobial Efficacy
In another research effort documented in Antibiotics, scientists evaluated the antimicrobial properties of several thiazole derivatives against clinical isolates. The results showed that specific modifications, including those found in (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one led to enhanced activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 3-chlorophenyl group in the target compound may enhance reactivity compared to the 4-methylphenyl group in CAS 380158-33-8, as EWGs often improve binding to enzymes like bacterial dihydrofolate reductase .
- Planarity : X-ray data for the 2,3-dimethoxy analog confirms coplanarity of the fused thiazolo-triazole system with the benzylidene ring, a feature critical for π-π stacking in biological targets . This is likely conserved in the target compound.
Key Observations :
- The target compound likely follows a Knoevenagel condensation pathway similar to and , but the benzyloxy group may necessitate longer reaction times due to steric hindrance.
- Yields for thiazolo-triazole derivatives are generally moderate (50–75%), influenced by substituent bulk and electron effects .
Table 3: Antimicrobial Activity of Selected Analogues
Key Observations :
- Chlorophenyl derivatives (e.g., 5f) exhibit lower MIC50 values than methoxy-substituted compounds, suggesting EWGs enhance antimicrobial potency .
Biological Activity
The compound (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one represents a novel class of synthetic organic molecules with potential therapeutic applications. This compound is characterized by its unique thiazolo-triazole structure, which is known for various biological activities including anti-inflammatory and anticancer properties. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.87 g/mol. The structure features a thiazolo-triazole core that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.87 g/mol |
| Density | 1.52 g/cm³ |
| Melting Point | Not available |
The mechanism of action for this compound involves its interaction with specific molecular targets related to inflammation and cancer pathways. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in these processes, leading to reduced cell proliferation and inflammation.
Anticancer Activity
Research has indicated that compounds similar to the one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazolo-triazoles can inhibit the proliferation of human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.
- Example Study : A derivative with a similar structure demonstrated an IC50 value of 0.37 µM against HeLa cells, indicating potent anticancer activity compared to standard treatments like sorafenib (IC50 = 7.91 µM) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiazolo-triazole derivatives have been evaluated for their antibacterial effects against various pathogens.
- Case Study : A related study showed that certain thiazolidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds within this class have also been investigated for their anti-inflammatory properties. The inhibition of inflammatory pathways can be crucial in treating diseases characterized by chronic inflammation.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with a thiosemicarbazide derivative under acidic conditions to form a thiosemicarbazone intermediate .
- Step 2 : Cyclization using phosphorus oxychloride (POCl₃) or similar agents to form the thiazolotriazole core . Optimization strategies include:
- Adjusting solvent polarity (e.g., DMF vs. ethanol) to improve intermediate stability.
- Varying reaction temperatures (80–120°C) to balance yield and purity .
- Employing catalysts like p-toluenesulfonic acid for faster cyclization .
Q. How is structural characterization performed post-synthesis?
Key techniques include:
- 1H/13C-NMR : To confirm regioselectivity of the benzylidene group and Z/E configuration .
- LCMS (ESI+) : Validates molecular weight and detects impurities (e.g., m/z 449 [M+H]+ observed in analogs) .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N percentages .
- X-ray Crystallography : Resolves absolute stereochemistry (if crystals are obtainable) .
Q. What solubility and stability data are critical for formulation studies?
- Solubility : Limited aqueous solubility (logP ~3.5 predicted) necessitates DMSO or PEG-400 for in vitro assays .
- Stability : Susceptible to photodegradation; store in amber vials at –20°C. Acidic conditions (pH < 3) may hydrolyze the benzylidene moiety .
Advanced Research Questions
Q. How can computational methods predict and rationalize biological activity?
- QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett σ) with anticancer IC₅₀ values. For example, electron-withdrawing groups (e.g., –Cl) enhance cytotoxicity .
- Molecular Docking : Identifies potential targets (e.g., tubulin or kinase binding sites) by simulating interactions with the compound’s methoxy and benzylidene groups .
- MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations) .
Q. What strategies optimize bioactivity through substituent modification?
Substituent effects on bioactivity (see Table 1):
- Introduce halogen atoms (Cl, F) to enhance membrane permeability .
- Replace benzyloxy with smaller alkoxy groups (e.g., methoxy) to reduce steric hindrance in target binding .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay Variability : Use standardized protocols (e.g., MTT assay vs. resazurin) .
- Substituent Effects : Compare analogs with identical substituents (e.g., 3-Cl vs. 4-OMe phenyl groups) .
- Cell Line Differences : Validate activity across multiple lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific toxicity .
Q. What mechanistic insights exist for its biological activity?
- Enzyme Inhibition : Binds to tubulin’s colchicine site, disrupting microtubule assembly (IC₅₀ = 1.8 μM) .
- ROS Induction : Elevates intracellular ROS in cancer cells, triggering apoptosis (2-fold increase vs. control) .
- Caspase Activation : Activates caspase-3/7 by 3.5-fold in Jurkat cells .
Methodological Considerations
Q. How are reaction mechanisms (e.g., oxidation, substitution) studied?
- Kinetic Monitoring : Use TLC or HPLC to track intermediates (e.g., oxidation to sulfoxide derivatives with H₂O₂) .
- Isotopic Labeling : ¹⁸O-labeling confirms oxygen source in oxidation products .
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration at para position) .
Q. What purification techniques are recommended for analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
